1-Cyclobutyl-N-methylpyrrolidin-3-amine
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Overview
Description
3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol It is known for its unique structure, which includes a pyrrolidine ring, a cyclobutyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- typically involves the reaction of cyclobutylamine with N-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinamine, 1-cyclopropyl-N-methyl-
- 3-Pyrrolidinamine, 1-cyclopentyl-N-methyl-
- 3-Pyrrolidinamine, 1-cyclohexyl-N-methyl-
Uniqueness
3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs with different cycloalkyl groups. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclobutyl-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-5-6-11(7-8)9-3-2-4-9/h8-10H,2-7H2,1H3 |
InChI Key |
JHAPHEPJYYDHBV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C2CCC2 |
Origin of Product |
United States |
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